

The Natural Occurrence of 1,3,5-Undecatriene in Plants: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3,5-Undecatriene

Cat. No.: B019402

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Undecatriene is a volatile C11 hydrocarbon found in various plant species, where it contributes significantly to their characteristic aroma profiles. As a member of the diverse class of plant-derived secondary metabolites, its unique chemical structure and biological activity make it a compound of interest for the flavor, fragrance, and pharmaceutical industries. This technical guide provides an in-depth overview of the natural occurrence of **1,3,5-undecatriene** in the plant kingdom, details common experimental protocols for its extraction and identification, and elucidates its proposed biosynthetic pathway. Quantitative data are summarized for comparative analysis, and key processes are visualized to facilitate a deeper understanding for research and development applications.

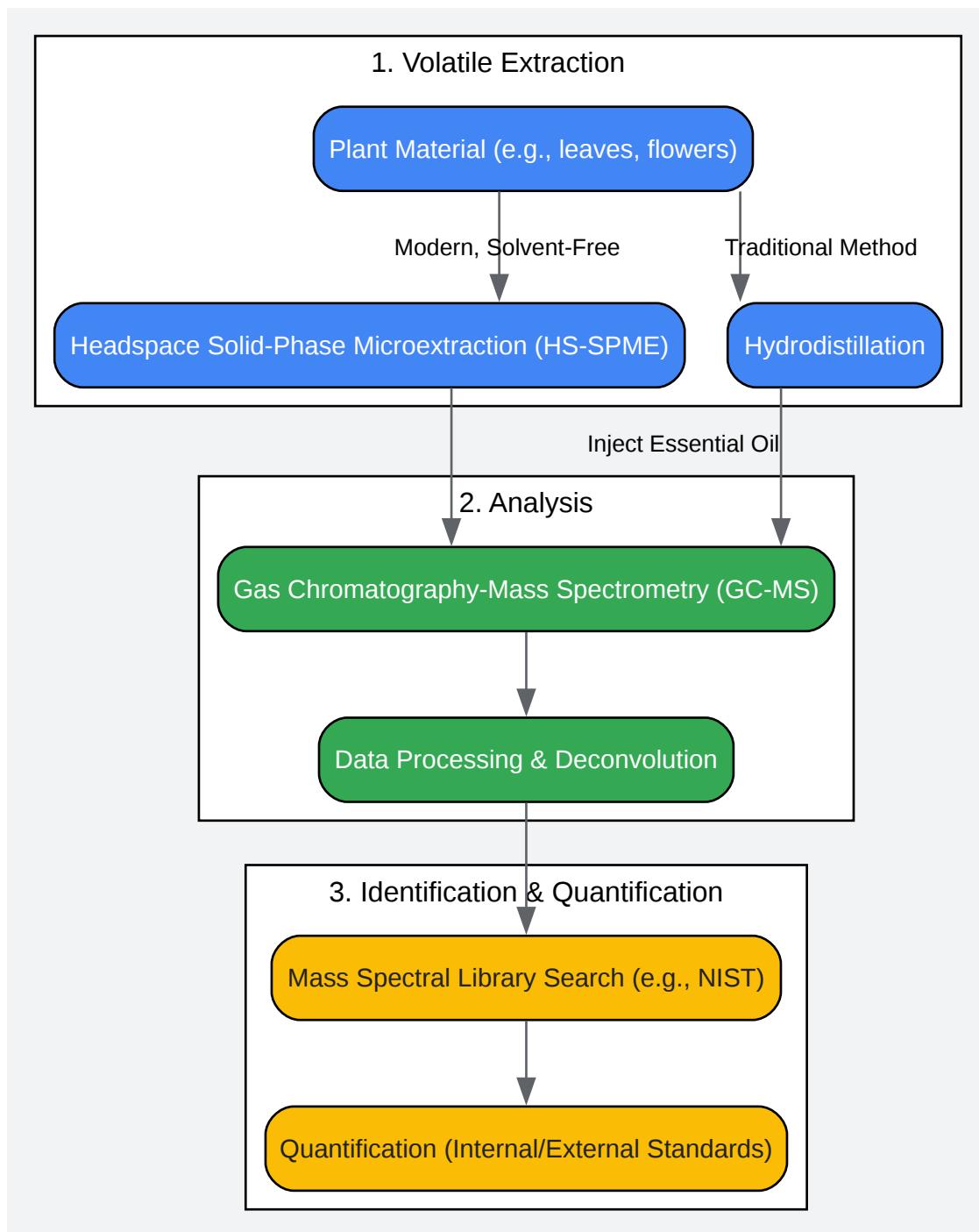
Introduction to 1,3,5-Undecatriene

1,3,5-Undecatriene ($C_{11}H_{18}$) is an aliphatic hydrocarbon characterized by a backbone of eleven carbon atoms containing three conjugated double bonds.^[1] This conjugation is responsible for its chemical reactivity and distinct organoleptic properties. The compound exists in several geometric isomeric forms, such as (3E,5Z)- and (3E,5E)-undeca-1,3,5-triene, each contributing uniquely to the scent profile of the plant in which it is present.^{[2][3]} Notably, it is a key contributor to the powerful, diffusive, green, and galbanum-like odor in many essential oils.^{[2][3][4]} Its presence has been confirmed in a variety of fruits and herbs, where it plays a role in plant defense and communication.^{[1][2][3]}

Natural Occurrence and Quantitative Data

1,3,5-Undecatriene has been identified as a natural volatile constituent in a range of plant species. It is a significant aroma component in the gum resin of galbanum (*Ferula gummosa*), and has also been detected in fruits such as apple, peach, pear, and pineapple, as well as in herbs like celery, parsley, spearmint, and lavender.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

The concentration of **1,3,5-undecatriene** and its isomers can vary significantly based on the plant species, cultivar, environmental conditions, and the specific analytical methods employed for quantification. Comprehensive quantitative data across a wide range of species is limited in publicly accessible literature; however, available data for select species are presented below for comparative analysis.


Table 1: Quantitative Occurrence of **1,3,5-Undecatriene** Isomers in Selected Plants

Plant Species	Isomer	Plant Part / Matrix	Concentration	Reference
Spearmint (<i>Mentha spicata</i>)	(E,Z)-1,3,5-Undecatriene	Dried Leaves	7.93–14.46 ppm	[1]
Lavender (<i>Lavandula angustifolia</i>)	(E,E)-1,3,5-Undecatriene	Essential Oil	0.04%	[1]

Note: The concentration in spearmint was noted to vary depending on the drying method used.
[\[1\]](#)

Experimental Protocols for Extraction and Analysis

The isolation and identification of volatile compounds like **1,3,5-undecatriene** from plant matrices require precise and sensitive analytical techniques. The general workflow involves extraction and concentration of the volatiles, followed by chromatographic separation and mass spectrometric identification.

[Click to download full resolution via product page](#)

Figure 1: General experimental workflow for the analysis of **1,3,5-undecatriene**.

Extraction Method 1: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a modern, solvent-free, and sensitive method for trapping volatile organic compounds from the headspace above a sample.[5][6]

Protocol:

- Sample Preparation: Weigh a precise amount of fresh or dried plant material (e.g., 1.0-2.0 g) into a headspace vial (e.g., 20 mL).
- Internal Standard: Add an internal standard (e.g., a known concentration of a non-native hydrocarbon like C13 or C15 alkane) to the matrix for quantification purposes.
- Equilibration: Seal the vial and place it in a heating block or water bath. Allow the sample to equilibrate at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.[7]
- Extraction: Expose an SPME fiber to the vial's headspace. The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatiles.[8][9] Extraction is typically performed at the equilibration temperature for 30-60 minutes.[7]
- Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the gas chromatograph, where the trapped analytes are thermally desorbed onto the analytical column.[6] Desorption time and temperature are typically 3-5 minutes at 250-270°C.[7]

Extraction Method 2: Hydrodistillation

Hydrodistillation is a traditional method used to extract essential oils from plant material.[1][10]

Protocol:

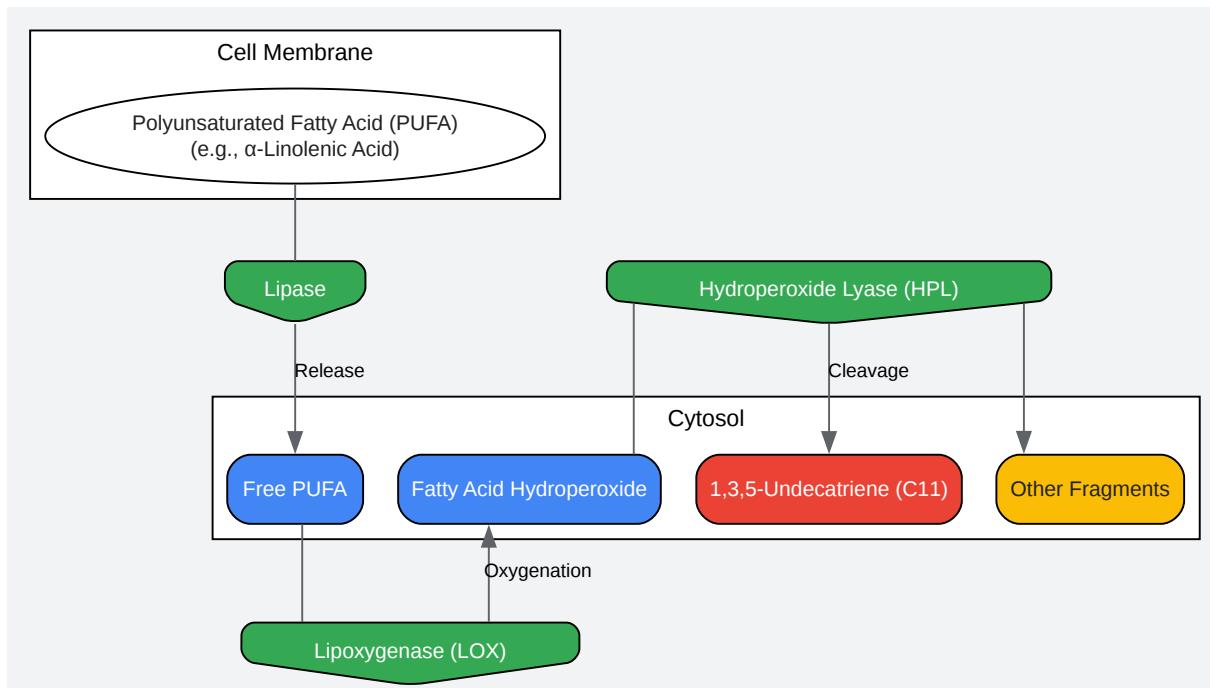
- Apparatus Setup: Set up a Clevenger-type apparatus.[1]
- Sample Preparation: Place a known quantity of plant material (e.g., 100-500 g) into the distillation flask and add a sufficient volume of distilled water to fully immerse the material. [10][11]

- Distillation: Heat the flask to boiling. The steam and volatilized essential oils will rise, travel through a condenser, and collect in a graduated separator.[12]
- Oil Collection: The process is typically run for 3-5 hours.[13] As the condensate cools, the essential oil, being immiscible with water, will form a separate layer that can be collected.
- Drying and Storage: Dry the collected oil over anhydrous sodium sulfate to remove residual water and store it in a sealed, dark vial at low temperature (e.g., 4°C).

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying individual components within a complex volatile mixture.[14]

Typical GC-MS Parameters:


- Gas Chromatograph (GC):
 - Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is commonly used (e.g., 30 m length x 0.25 mm i.d. x 0.25 μ m film thickness).[14][15]
 - Carrier Gas: Helium is used at a constant flow rate of approximately 1.0-1.5 mL/min.[16][17]
 - Injector Temperature: Set to 250-280°C.[14][17]
 - Oven Temperature Program: An initial temperature of 40-60°C is held for a few minutes, then ramped up at a rate of 3-10°C/min to a final temperature of 250-300°C.[17][18]
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[17]
 - Ion Source Temperature: 230°C.[15]
 - Mass Range: Scan from m/z 40 to 600.[19]

- Identification: Compounds are tentatively identified by comparing their mass spectra with those in established libraries such as NIST (National Institute of Standards and Technology). Confirmation is achieved by comparing retention indices and mass spectra with those of authentic standards.

Biosynthesis of 1,3,5-Undecatriene

C11 hydrocarbons like **1,3,5-undecatriene** are plant-derived secondary metabolites. While the biosynthesis of common C6 "green leaf volatiles" is well-documented, the pathway leading to C11 compounds is less characterized but is understood to originate from the same family of reactions: the lipoxygenase (LOX) pathway.^{[2][20][21]} This pathway utilizes polyunsaturated fatty acids (PUFAs) as precursors.

The proposed biosynthetic cascade begins with the release of PUFAs, such as α -linolenic acid (C18:3), from cell membranes by lipases.^[3] A lipoxygenase (LOX) enzyme then introduces molecular oxygen to form a fatty acid hydroperoxide.^{[2][21]} This unstable intermediate is subsequently cleaved by a hydroperoxide lyase (HPL) enzyme.^{[3][21]} While HPL typically cleaves C18 fatty acids into C12 and C6 fragments, specific HPLs or related enzymes in certain plants can act on different positions of the fatty acid chain or on different fatty acid precursors to yield the C11 hydrocarbon backbone of undecatriene.^[22]

[Click to download full resolution via product page](#)

Figure 2: Proposed biosynthetic pathway of **1,3,5-undecatriene** via the LOX pathway.

Conclusion and Future Directions

1,3,5-Undecatriene is a noteworthy natural product with a distinct distribution in the plant kingdom, contributing significantly to the aroma of several commercially important plants. The methodologies for its extraction and analysis, primarily HS-SPME and GC-MS, are well-established, allowing for sensitive detection and identification. While its biosynthesis is believed to proceed via the lipoxygenase pathway, further research is required to identify the specific enzymes and precursors involved in generating its C11 backbone in different plant species. For drug development professionals, understanding the natural sources and biosynthesis of such compounds can open avenues for metabolic engineering to enhance production or for the synthesis of novel derivatives with potential therapeutic applications. Future research should focus on broader quantitative surveys across more plant species and detailed enzymatic studies to fully elucidate the biosynthetic control points for **1,3,5-undecatriene** production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of the determination of volatile organic compounds in plant tissue and soil samples: Untargeted metabolomics of main active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study | MDPI [mdpi.com]
- 10. vriaroma.com [vriaroma.com]
- 11. Hydro Distillation Method [allinexporters.com]
- 12. galbanum.co [galbanum.co]
- 13. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 14. phytopharmajournal.com [phytopharmajournal.com]
- 15. Chemical composition and comparative analysis of lavender essential oil samples from Bulgaria in relation to the pharmacological effects [pharmacia.pensoft.net]
- 16. Analysis of the aroma components of spearmint essential oil by GC-TOFMS and AI structure analysis | Applications Notes | JEOL Ltd. [jeol.com]
- 17. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fiehnlab.ucdavis.edu [fiehnlab.ucdavis.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]
- 22. db-thueringen.de [db-thueringen.de]
- To cite this document: BenchChem. [The Natural Occurrence of 1,3,5-Undecatriene in Plants: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019402#natural-occurrence-of-1-3-5-undecatriene-in-plants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com